molecular formula C7H12N2O4 B2455278 N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide CAS No. 2034554-58-8

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Cat. No. B2455278
M. Wt: 188.183
InChI Key: OADPMMHQGNUXGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, also known as HFOA, is a chemical compound that has been widely studied in scientific research. It is a unique compound with potential applications in various fields, including medicine, agriculture, and materials science.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide involves the protection of the hydroxyl group on the tetrahydrofuran ring, followed by the reaction of the protected tetrahydrofuran with oxalyl chloride to form the oxalyl derivative. The oxalyl derivative is then reacted with the amine to form the final product.

Starting Materials
3-hydroxytetrahydrofuran, Oxalyl chloride, Ammonia, Diethyl ether, Methanol, Triethylamine, Chloroform

Reaction
Step 1: Protection of the hydroxyl group on the tetrahydrofuran ring using diethyl ether and triethylamine, Step 2: Reaction of the protected tetrahydrofuran with oxalyl chloride in chloroform to form the oxalyl derivative, Step 3: Deprotection of the tetrahydrofuran ring using ammonia in methanol, Step 4: Reaction of the oxalyl derivative with the amine in methanol to form the final product

Mechanism Of Action

The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in lab experiments is its ability to form stable complexes with certain drugs, which may enhance their efficacy. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are many future directions for research on N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide. One area of research could focus on further elucidating its mechanism of action, which may lead to the development of new drugs with improved efficacy. Another area of research could focus on the development of new materials using N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide, which may have unique properties and applications. Additionally, more research could be done on the potential use of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide in agriculture, particularly as a fungicide. Overall, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide is a promising compound with many potential applications, and further research is needed to fully understand its potential.

Scientific Research Applications

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been extensively studied for its potential applications in various scientific fields. In medicine, it has been shown to have antitumor activity and may be useful in the treatment of cancer. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with certain drugs. In agriculture, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been shown to have antifungal activity and may be useful in the development of new fungicides. In materials science, N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide has been studied for its potential use in the synthesis of new materials with unique properties.

properties

IUPAC Name

N'-[(3-hydroxyoxolan-3-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4/c8-5(10)6(11)9-3-7(12)1-2-13-4-7/h12H,1-4H2,(H2,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADPMMHQGNUXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.